molecular formula C11H18N2O B8478761 2-Cyclohexyl-1,5-dimethyl-1,2-dihydro-pyrazol-3-one CAS No. 69121-56-8

2-Cyclohexyl-1,5-dimethyl-1,2-dihydro-pyrazol-3-one

Cat. No.: B8478761
CAS No.: 69121-56-8
M. Wt: 194.27 g/mol
InChI Key: KLJDGTASMZJZDR-UHFFFAOYSA-N
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Description

2-Cyclohexyl-1,5-dimethyl-1,2-dihydro-pyrazol-3-one is a useful research compound. Its molecular formula is C11H18N2O and its molecular weight is 194.27 g/mol. The purity is usually 95%.
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Properties

CAS No.

69121-56-8

Molecular Formula

C11H18N2O

Molecular Weight

194.27 g/mol

IUPAC Name

2-cyclohexyl-1,5-dimethylpyrazol-3-one

InChI

InChI=1S/C11H18N2O/c1-9-8-11(14)13(12(9)2)10-6-4-3-5-7-10/h8,10H,3-7H2,1-2H3

InChI Key

KLJDGTASMZJZDR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)N(N1C)C2CCCCC2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A suspension of 2-cyclohexyl-5-methyl-1H-pyrazol-3(2H)-one (525 g, 2834 mmol) in N,N-dimethylformamide (2200 mL) was heated to 40° C. and methyl iodide (532 mL, 8502 mmol) was added. The reaction mixture was heated to 70° C. for 20 hours. Further methyl iodide (177 mL, 2834 mmol) was added and the mixture was stirred at 75° C. for 3.5 hours, then 80° C. for 20 hours. The resulting mixture was concentrated under reduced pressure and the residue was triturated with TBME (2000 mL). The product was collected by filtration, washing with TBME (5×500 mL) to give a solid. The isolated solid was suspended in DCM (2500 mL) and water (500 mL) and the pH adjusted to pH 9 using an aqueous 2M K2CO3 solution (1700 mL). The phases were separated and the aqueous layer was extracted with DCM (3×500 mL). The combined organic extracts were washed with brine (1000 mL) and concentrated under reduced pressure. The resulting residue was dissolved in ethyl acetate (2000 mL), dried over anhydrous sodium sulfate and filtered through 200 g of silica gel (40-63 μm), eluting with 10% MeOH in EtOAc (7×300 mL). The filtrate was concentrated under reduced pressure and dried at 65° C. to afford the title compound;
Quantity
525 g
Type
reactant
Reaction Step One
Quantity
2200 mL
Type
solvent
Reaction Step One
Quantity
532 mL
Type
reactant
Reaction Step Two
Quantity
177 mL
Type
reactant
Reaction Step Three
Name
Quantity
500 mL
Type
reactant
Reaction Step Four
Name
Quantity
1700 mL
Type
reactant
Reaction Step Five
Name
Quantity
2500 mL
Type
solvent
Reaction Step Six

Synthesis routes and methods II

Procedure details

A suspension of 2-cyclohexyl-5-methyl-1H-pyrazol-3(2H)-one (525 g, 2834 mmol) in N,N-dimethylformamide (2200 mL) was heated to 40° C. and methyl iodide (532 mL, 8502 mmol) was added. The reaction mixture was heated to 70° C. for 20 h. Further methyl iodide (177 mL, 2834 mmol) was added and the mixture was stirred at 75° C. for 3.5 hours, then 80° C. for 20 hours. The resulting mixture was concentrated under reduced pressure and the residue was triturated with TBME (2000 ml). The product was collected by filtration, washing with TBME (5×500 ml) to give a solid which was suspended in DCM (2500 ml) and water (500 ml) and neutralized with 2M potassium carbonate solution (1700 ml) to pH>9. The phases were separated and the aqueous layer was extracted with DCM (3×500 ml). The organic extracts were washed with brine (1000 ml) and concentrated under reduced pressure. The resulting residue was dissolved in ethyl acetate (2000 ml), dried over anhydrous sodium sulfate and filtered through 200 g of silica gel (40-63 μm), washing with ethyl acetate/methanol 9:1 (7×300 ml). The filtrate was concentrated under reduced pressure and to give the title compound as a brown oil.
Quantity
525 g
Type
reactant
Reaction Step One
Quantity
2200 mL
Type
solvent
Reaction Step One
Quantity
532 mL
Type
reactant
Reaction Step Two
Quantity
177 mL
Type
reactant
Reaction Step Three
Name
Quantity
500 mL
Type
reactant
Reaction Step Four
Quantity
1700 mL
Type
reactant
Reaction Step Five
Name
Quantity
2500 mL
Type
solvent
Reaction Step Six

Synthesis routes and methods III

Procedure details

A mixture of 2-cyclohexyl-3-hydroxy-5-methylpyrazole (16.5 g) and dimethyl sulfate (10.9 g) was heated with stirring at 150°-160° for 6 hours and then allowed to cool to room temperature. A solution of sodium carbonate (6.5 g) in water (100 ml) was added, and the reaction mixture was heated at reflux temperature for 2 hours, cooled, and extracted with chloroform. The layer was dried and concentrated to give a dark oil, which was dissolved in methylene chloride, treated with charcoal and diatomaceous earth, filtered and concentrated. The concentrate was fractionally distilled, and the portion distilling at 118°/0.020 mm Hg was further purified by column chromatography on silica gel. Elution with chloroform-ethyl acetate (7:3), chloroform-ethyl acetate gradients, ethyl acetate, and ethanol afforded product from the ethyl acetate-rich chloroform-ethyl acetate gradient fractions and the ethyl acetate and ethanol fractions as determined by thin-layer chromatography and nuclear magnetic resonance spectroscopy. Product-rich fractions which were shown by gas chromatography to be highly pure were combined and concentrated to give 2-cyclohexyl-1,5-dimethyl-1,2-dihydro-3H-pyrazol-3-one (3.0 g) as an oil. The assigned structure was confirmed by infrared and nuclear magnetic resonance spectral analysis.
Quantity
16.5 g
Type
reactant
Reaction Step One
Quantity
10.9 g
Type
reactant
Reaction Step One
Quantity
6.5 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

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